Methyl 3-(3-piperidinylmethoxy)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-piperidinylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-piperidinylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-piperidinylmethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-piperidinylmethoxy)benzoate
- Methyl 3-(2-piperidinylmethoxy)benzoate
- Methyl 4-(3-piperidinylmethoxy)benzoate
Uniqueness
Methyl 3-(3-piperidinylmethoxy)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .
Biological Activity
Methyl 3-(3-piperidinylmethoxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, with the CAS number 946713-26-4, features a piperidine ring attached to a benzoate moiety. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer progression and other diseases. The presence of the piperidine moiety enhances its ability to penetrate biological membranes and interact with cellular targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's mechanism involves the inhibition of malate dehydrogenase (MDH), which plays a crucial role in cellular metabolism.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 10 | Inhibition of MDH |
MCF7 | 12 | Inhibition of MDH |
A549 | 15 | Inhibition of glycolysis |
Enzyme Inhibition
The compound has been characterized as a competitive inhibitor of malate dehydrogenase enzymes (MDH1 and MDH2). Kinetic studies revealed that it effectively reduces the enzymatic activity, leading to decreased mitochondrial respiration and reduced hypoxia-inducible factor (HIF)-1α accumulation.
Case Study: Dual Inhibition of MDH
A study published in Nature Communications highlighted the dual inhibition potential of this compound on MDH enzymes. The research indicated that this dual action could be leveraged to develop novel therapeutic strategies targeting cancer metabolism:
"Inhibition of both MDH1 and MDH2 may provide a valuable platform for developing novel therapeutics that target cancer metabolism and tumor growth" .
Pharmacological Applications
Given its promising biological activities, this compound is being investigated for various pharmacological applications:
- Anticancer Therapy : As a potential lead compound for developing new cancer therapies.
- Metabolic Disorders : Possible applications in treating metabolic disorders through modulation of energy metabolism.
Properties
IUPAC Name |
methyl 3-(piperidin-3-ylmethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)12-5-2-6-13(8-12)18-10-11-4-3-7-15-9-11/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWKIGYTDMMYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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